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Compound of Interest

Compound Name: 1,5-Diphenylpentane-1,3,5-trione

Cat. No.: B073800

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,5-
Diphenylpentane-1,3,5-trione (CAS No. 1467-40-9). Due to the limited availability of
experimentally-derived public data, this document presents a combination of reported physical
properties and predicted spectroscopic data based on the compound's structure. Detailed,
generalized experimental protocols for the acquisition of such data are also included to
facilitate laboratory work.

Compound Overview

1,5-Diphenylpentane-1,3,5-trione is a triketone featuring two phenyl end groups. Its structure
suggests its utility as a ligand in coordination chemistry, potentially forming complexes with
various metals.[1] The presence of multiple carbonyl groups and aromatic rings dictates its
characteristic spectroscopic features.

Table 1: Physical and Chemical Properties of 1,5-Diphenylpentane-1,3,5-trione
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Property Value Reference(s)
CAS Number 1467-40-9 [2][3]14]
Molecular Formula C17H1403 [2][3]
Molecular Weight 266.29 g/mol [21[31[4]
Melting Point 107-109 °C [3]
Boiling Point 422.7 °C at 760 mmHg [3]
Density 1.172 g/cm3 [3]
IUPAC Name 1i5-diphenylpentane-1,3,5- 3]

trione
Synonyms 1,3-Dibenzoylacetone [4]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1,5-Diphenylpentane-

1,3,5-trione. These predictions are based on established principles of organic spectroscopy

and typical chemical shift and frequency ranges for the functional groups present in the

molecule.

Table 2: Predicted *H NMR Spectral Data
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Chemical Shift (3)

Multiplicity Number of Protons  Assignment
Ppm
Aromatic protons
~7.9-8.1 Doublet 4H ortho to carbonyl
groups
Aromatic protons
~7.4-76 Multiplet 6H meta and para to
carbonyl groups
Methylene protons
~4.0 Singlet 4H (CHz) adjacent to two
carbonyls
Table 3: Predicted 3C NMR Spectral Data
| Chemical Shift (&) ppm | Carbon Type | Assignment | | :--- | :--- | :=-- | :=-- | | ~195 - 205 |

Quaternary | Carbonyl carbons (C=0) | | ~135 - 138 | Quaternary | Aromatic carbons attached

to carbonyl groups | | ~133 - 135 | Tertiary | Aromatic para-carbons | | ~128 - 130 | Tertiary |

Aromatic ortho- and meta-carbons | | ~50 - 55 | Secondary | Methylene carbons (CHz) |

Table 4: Predicted Infrared (IR) Spectral Data

Wavenumber . . . .

(cm—9) Intensity Functional Group Vibrational Mode
3050 - 3100 Medium C-H (Aromatic) Stretching

2900 - 3000 Weak C-H (Aliphatic) Stretching

1680 - 1720 Strong C=0 (Ketone) Stretching

1580 - 1600 Medium C=C (Aromatic) Stretching

1450 - 1500 Medium C=C (Aromatic) Stretching

690 - 770 Strong C-H (Aromatic) Out-of-plane Bending

Table 5: Predicted Mass Spectrometry Data
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miz Interpretation

266 Molecular lon [M]*

105 [CeHsCO]* (Benzoyl cation) - likely base peak
77 [CeHs]* (Phenyl cation)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments required to
obtain the spectroscopic data for 1,5-Diphenylpentane-1,3,5-trione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.
Methodology:
e Sample Preparation:

o Accurately weigh 5-25 mg of 1,5-Diphenylpentane-1,3,5-trione for *H NMR, and 50-100
mg for 33C NMR.[5]

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
Acetone-ds, or DMSO-de) in a clean vial.[2][5] Chloroform-d (CDCIs) is a common choice
for nonpolar organic compounds.[2]

o Ensure the sample is fully dissolved; sonication may be used to aid dissolution.[2]

o Filter the solution through a pipette with a glass wool plug to remove any particulate
matter.

o Transfer the clear solution into a clean, dry 5 mm NMR tube.[2]

o Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical
shift referencing (6 = 0.00 ppm).[5]
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o Data Acquisition:

Insert the NMR tube into the spectrometer.

o

[¢]

Lock the spectrometer on the deuterium signal of the solvent.[2]

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[2]

[¢]

Tune the probe to the appropriate nucleus (*H or 13C).[2]

[e]

o

Acquire the data using appropriate pulse sequences and acquisition parameters (e.g.,
number of scans, spectral width, relaxation delay).

Sample Preparation Data Acquisition

. Dissolve in " . Transfer to Insert into . ]
Weigh Sample Deuterated Solvent Filter Solution NMR Tube —— Spectrometer —>| Lock |—> Shim |—>| Acquire Data

Click to download full resolution via product page

NMR Experimental Workflow

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.[6]

Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

o Record a background spectrum of the clean, empty ATR crystal. This will be subtracted

from the sample spectrum.[7]
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o Place a small amount of solid 1,5-Diphenylpentane-1,3,5-trione powder onto the ATR
crystal, ensuring complete coverage of the crystal surface.[7]

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.[7]

o Data Acquisition:

o Acquire the sample spectrum. The instrument software will automatically subtract the
background spectrum.

o The resulting spectrum will show the absorbance or transmittance of the sample as a
function of wavenumber.

Sample Preparation (ATR) Data Acquisition

Record Background Place Sample Acquire Sample Process Data
I —— )
Clean ATR Crystal Spectrum on Crystal Apply Pressure Spectrum (Background Subtraction)

Click to download full resolution via product page
FTIR (ATR) Experimental Workflow

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
e Sample Preparation:

o Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent such
as methanol, acetonitrile, or ethyl acetate.[S]

o Further dilute this stock solution to a final concentration suitable for the instrument,
typically in the range of 10-100 pg/mL.[8]
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o Ensure there is no particulate matter in the final solution; filter if necessary.[8]

o Transfer the final solution to an appropriate sample vial for the mass spectrometer.[8]

o Data Acquisition:

o Introduce the sample into the ion source. For a relatively non-volatile organic solid,
techniques like Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization
(APCI) are common. Electron lonization (El) may be used if the sample is introduced via a

direct insertion probe and heated.
o The molecules are ionized in the source.

o The ions are accelerated and separated in the mass analyzer based on their mass-to-
charge (m/z) ratio.

o A detector records the abundance of ions at each m/z value, generating a mass spectrum.

Sample Preparation Data Acquisition

Dissolve Sample Dilute to Final Transfer to .| Introduce Sample lonize Mass Analysis

in Volatile Solvent Concentration MS Vial "1 tolon Source (m/z separation) Detect lons

Click to download full resolution via product page

Mass Spectrometry Experimental Workflow

Conclusion

This technical guide provides a foundational spectroscopic profile of 1,5-Diphenylpentane-
1,3,5-trione, including its physical properties and predicted spectral data. The detailed
experimental protocols offer a standardized approach for researchers to obtain empirical data.
While experimentally-derived spectra are not currently available in public repositories, the
information presented herein serves as a valuable resource for the identification,
characterization, and quality control of this compound in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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